

Application Notes and Protocols for Nebramine in the Development of Novel Antibiotics

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Compound of Interest

Compound Name: Nebramine

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These application notes provide a comprehensive overview of the use of **nebramine**, a pseudo-disaccharide segment of the aminoglycoside antibiotic tobramycin, as a scaffold for the development of novel antimicrobial agents. The focus is on the synthesis of amphiphilic **nebramine** derivatives and their application as adjuvants to potentiate the activity of existing antibiotics against multidrug-resistant bacteria.

Introduction

The rise of antibiotic resistance is a critical global health challenge, necessitating the development of new therapeutic strategies. One promising approach is the modification of existing antibiotic scaffolds to create novel derivatives with enhanced antimicrobial properties or the ability to overcome resistance mechanisms. **Nebramine** has emerged as a valuable starting point for such endeavors.^{[1][2][3]} Its structure allows for chemical modifications that can transform it into a potent outer membrane permeabilizer, particularly effective against Gram-negative bacteria like *Pseudomonas aeruginosa*.^{[4][5]}

Amphiphilic derivatives of **nebramine**, synthesized by attaching hydrophobic moieties, can disrupt the integrity of the bacterial outer membrane.^{[1][6]} This disruption facilitates the entry of other antibiotics, such as β -lactams, that would otherwise be excluded, thereby restoring their efficacy against resistant strains.^{[4][5][7]} Furthermore, **nebramine**-based compounds have shown the potential for reduced cytotoxicity compared to their parent aminoglycosides, making them attractive candidates for further development.^{[4][5]}

Data Presentation

Table 1: Minimum Inhibitory Concentrations (MICs) of Nebramine and its Derivatives

Compound	Modification	Test Organism	MIC (µg/mL)	Reference
Nebramine	Unmodified	<i>P. aeruginosa</i> PAO1	32	[4]
Compound 2	Guanidinylated and C-5 alkylated	<i>P. aeruginosa</i> PAO1	>128	[4]
Compound 4	Guanidinylated and C-5 alkylated	<i>P. aeruginosa</i> PAO1	>128	[4]
Trimeric Nebramine 3	Trimerized on a 1,3,5-triazine framework	<i>P. aeruginosa</i> PAO1	64	[8]
Trimeric Nebramine 3	<i>A. baumannii</i> ATCC 17978	32	[8]	
Trimeric Nebramine 3	<i>E. coli</i> ATCC 25922	>64	[8]	

Table 2: Synergy Data of Nebramine Derivatives with β -Lactam Antibiotics against *P. aeruginosa*

Nebramine Derivative	β -Lactam Antibiotic	P. aeruginosa Isolate	Fold-Potentiation of β -Lactam	FIC Index	Reference
Compound 4 (8 μ g/mL)	Aztreonam (ATM)	PAO1	16	≤ 0.5	[4]
Compound 4 (8 μ g/mL)	Ceftazidime (CAZ)	PAO1	16	≤ 0.5	[4]
Trimer 2c (8 μ g/mL)	Ceftazidime (CAZ)	PAO1	>128	N/A	[8]
Trimer 2c (8 μ g/mL)	Aztreonam (ATM)	PA10890	128	N/A	[8]
Trimer 2c (8 μ g/mL)	Imipenem (IMI)	PA86052	32	N/A	[8]
Trimer 3 (8 μ g/mL)	Imipenem (IMI)	PA86052	128	N/A	[8]
Trimer 3 (8 μ g/mL)	Meropenem (MER)	PA10890	128	N/A	[8]

*FIC Index ≤ 0.5 indicates synergy.

Experimental Protocols

Protocol 1: Synthesis of Amphiphilic Nebramine Derivatives (General Strategy)

This protocol outlines a general strategy for the synthesis of dually guanidinylated and C-5 O-alkylated **nebramine** analogs.

1. Protection of Amino Groups: a. Dissolve **nebramine** in a suitable solvent (e.g., a mixture of 1,4-dioxane and water). b. Add a base (e.g., sodium carbonate) to the solution. c. Add di-tert-butyl dicarbonate (Boc₂O) and stir at room temperature overnight to protect the amino groups. d. Purify the Boc-protected **nebramine** by column chromatography.

2. C-5 O-Alkylation: a. Dissolve the Boc-protected **nebramine** in a suitable solvent (e.g., dichloromethane). b. Add a phase-transfer catalyst (e.g., tetrabutylammonium sulfate) and an aqueous solution of sodium hydroxide. c. Add the desired alkyl halide (e.g., an alkyl bromide) and stir the reaction mixture vigorously at room temperature for several days. d. Monitor the reaction by thin-layer chromatography (TLC). e. Upon completion, extract the product and purify by column chromatography.
3. Guanidinylation of Amino Groups: a. Dissolve the C-5 O-alkylated intermediate in a suitable solvent (e.g., N,N-dimethylformamide). b. Add a guanidinating reagent (e.g., N,N'-di-Boc-N"-triflylguanidine) and a base (e.g., triethylamine). c. Stir the reaction at room temperature until completion as monitored by TLC. d. Purify the protected guanidinylated compound by column chromatography.
4. Deprotection: a. Treat the fully protected compound with a strong acid (e.g., trifluoroacetic acid in dichloromethane) to remove the Boc protecting groups. b. Remove the solvent under reduced pressure. c. Purify the final amphiphilic **nebramine** derivative by reverse-phase high-performance liquid chromatography (RP-HPLC).
5. Characterization: a. Confirm the structure of the final compound using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of Bacterial Inoculum: a. From a fresh agar plate, pick a few colonies of the test bacterium and inoculate into a suitable broth (e.g., Cation-adjusted Mueller-Hinton Broth, CAMHB). b. Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase. c. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately $1-2 \times 10^8$ CFU/mL. d. Dilute the adjusted inoculum in broth to achieve a final concentration of approximately 5×10^5 CFU/mL in the wells of the microtiter plate.

2. Preparation of Antibiotic Dilutions: a. Prepare a stock solution of the **nebramine** derivative in a suitable solvent (e.g., sterile water or DMSO). b. Perform serial two-fold dilutions of the antibiotic in the appropriate broth in a 96-well microtiter plate to achieve the desired concentration range.
3. Inoculation and Incubation: a. Add the diluted bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. b. Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only). c. Incubate the plate at 37°C for 16-20 hours.
4. Determination of MIC: a. After incubation, visually inspect the plate for bacterial growth (turbidity). b. The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

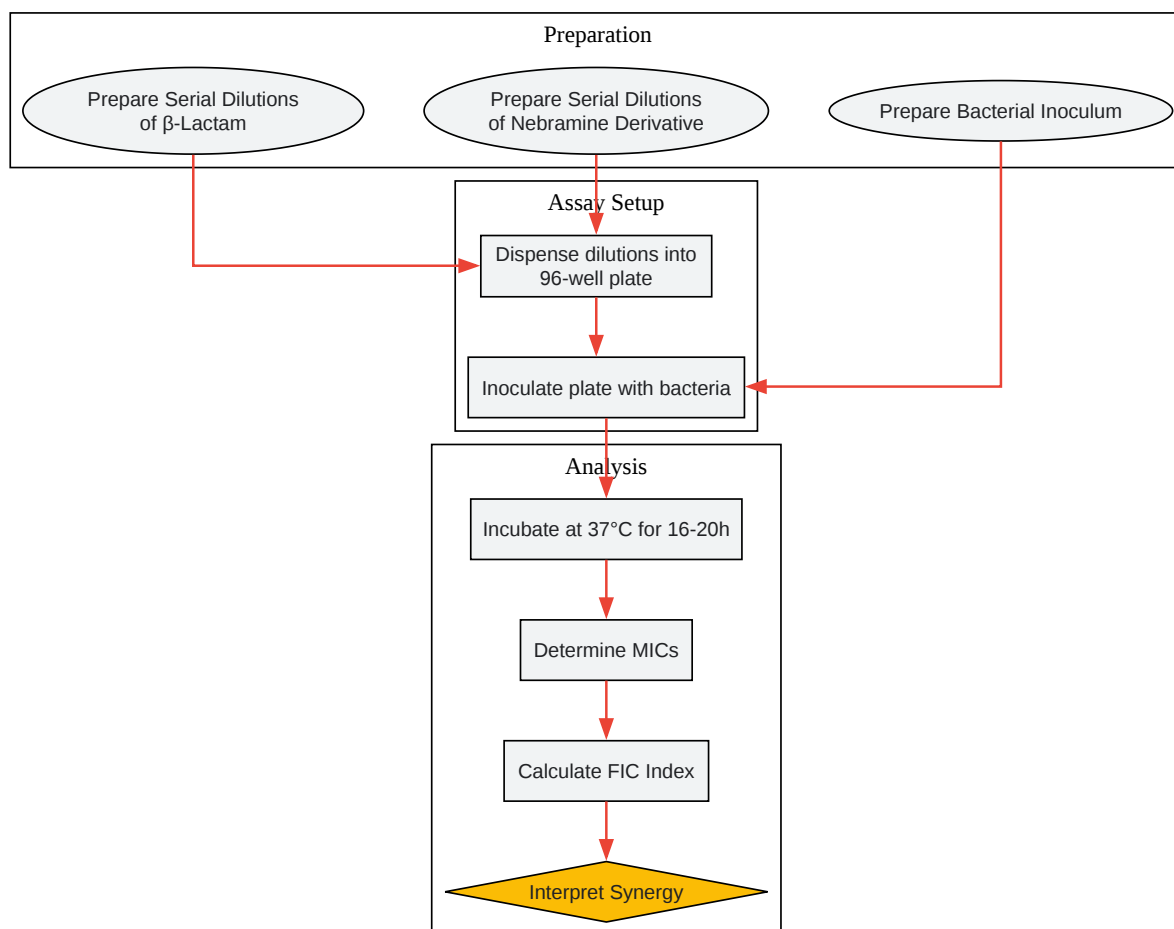
Protocol 3: Checkerboard Synergy Assay

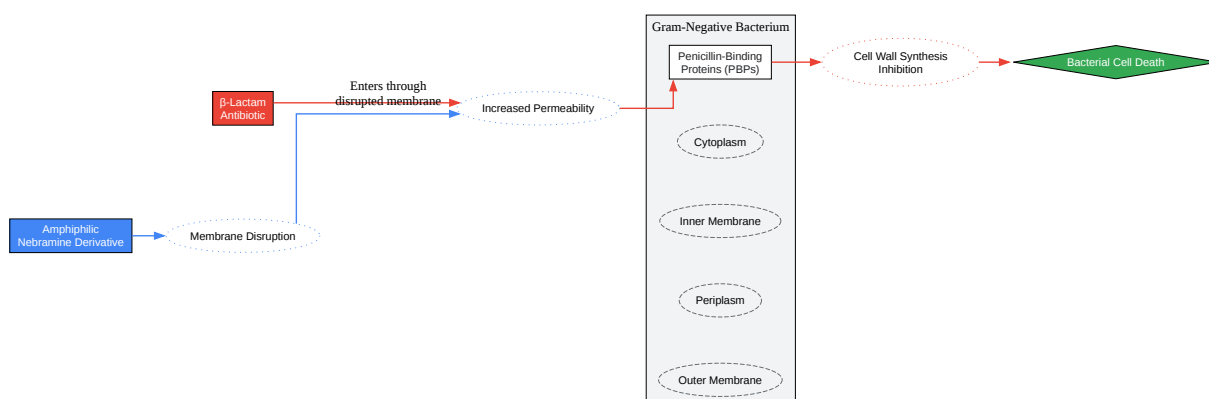
This assay is used to assess the synergistic effect of a **nebramine** derivative in combination with another antibiotic.

1. Plate Setup: a. Use a 96-well microtiter plate. b. Along the x-axis, prepare serial dilutions of the β -lactam antibiotic in broth. c. Along the y-axis, prepare serial dilutions of the **nebramine** derivative in broth. d. This creates a matrix of wells with varying concentrations of both compounds.
2. Inoculation and Incubation: a. Prepare the bacterial inoculum as described in Protocol 2. b. Inoculate all wells (except the negative control) with the bacterial suspension to a final concentration of approximately 5×10^5 CFU/mL. c. Include wells with each compound alone to determine their individual MICs. d. Incubate the plate at 37°C for 16-20 hours.
3. Data Analysis and Calculation of Fractional Inhibitory Concentration (FIC) Index: a. Determine the MIC of each compound alone and in combination. b. Calculate the Fractional Inhibitory Concentration (FIC) for each compound:
- FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
 - FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
 - Calculate the FIC Index (FICI) for each combination:
 - FICI = FIC of Drug A + FIC of Drug B
 - Interpret the results as follows:
 - FICI \leq 0.5: Synergy

- $0.5 < FICI \leq 4$: Additive or indifferent effect
- $FICI > 4$: Antagonism

Visualizations





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